

An In-depth Technical Guide to the Physical and Chemical Properties of Isocoumarins

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Compound of Interest

Compound Name: *Anisocoumarin H*

Cat. No.: *B2651690*

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Disclaimer: Initial searches for "**Anisocoumarin H**" did not yield specific information on a compound with this exact name, suggesting it may be a rare or novel derivative. This guide will therefore focus on the core structure, isocoumarin, and its derivatives, for which extensive data is available. This information will serve as a foundational resource for researchers and professionals in drug development interested in this class of compounds.

Isocoumarins are a class of natural and synthetic lactones, isomeric to coumarins, characterized by a 1H-2-benzopyran-1-one core structure.^{[1][2]} They are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[3][4]} This guide provides a comprehensive overview of their physical, chemical, and biological properties, along with relevant experimental protocols and pathway diagrams.

Physicochemical Properties of Isocoumarin

The fundamental properties of the parent isocoumarin molecule are summarized in the table below. These properties can vary significantly with substitution on the benzopyranone ring.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ O ₂	[2][5]
Molecular Weight	146.14 g/mol	[2]
Appearance	Colorless to pale yellow crystalline solid	[5]
Odor	Sweet, floral	[5]
Melting Point	46-47 °C	[5]
Boiling Point	285-286 °C	[5]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[5]
CAS Number	491-31-6	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isocoumarin derivatives. The characteristic spectral data for the isocoumarin core are presented below.

Spectroscopy	Characteristic Features	Reference
UV-Vis	Absorption maxima are dependent on the solvent and substitution.	
Infrared (IR)	The lactone carbonyl (C=O) stretching frequency typically appears in the region of 1700–1745 cm ⁻¹ .	[6]
¹ H NMR	The chemical shifts of the vinylic protons at C-3 and C-4 are characteristic. For unsubstituted isocoumarin, the C-3 vinylic proton appears around 6.2–7.0 ppm.	[6]
¹³ C NMR	The lactone carbonyl carbon (C-1) resonates in the range of 164–168 ppm.	[6]
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is readily observed, and fragmentation patterns can provide structural information.	

Biological Activities and Signaling Pathways

Isocoumarins exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

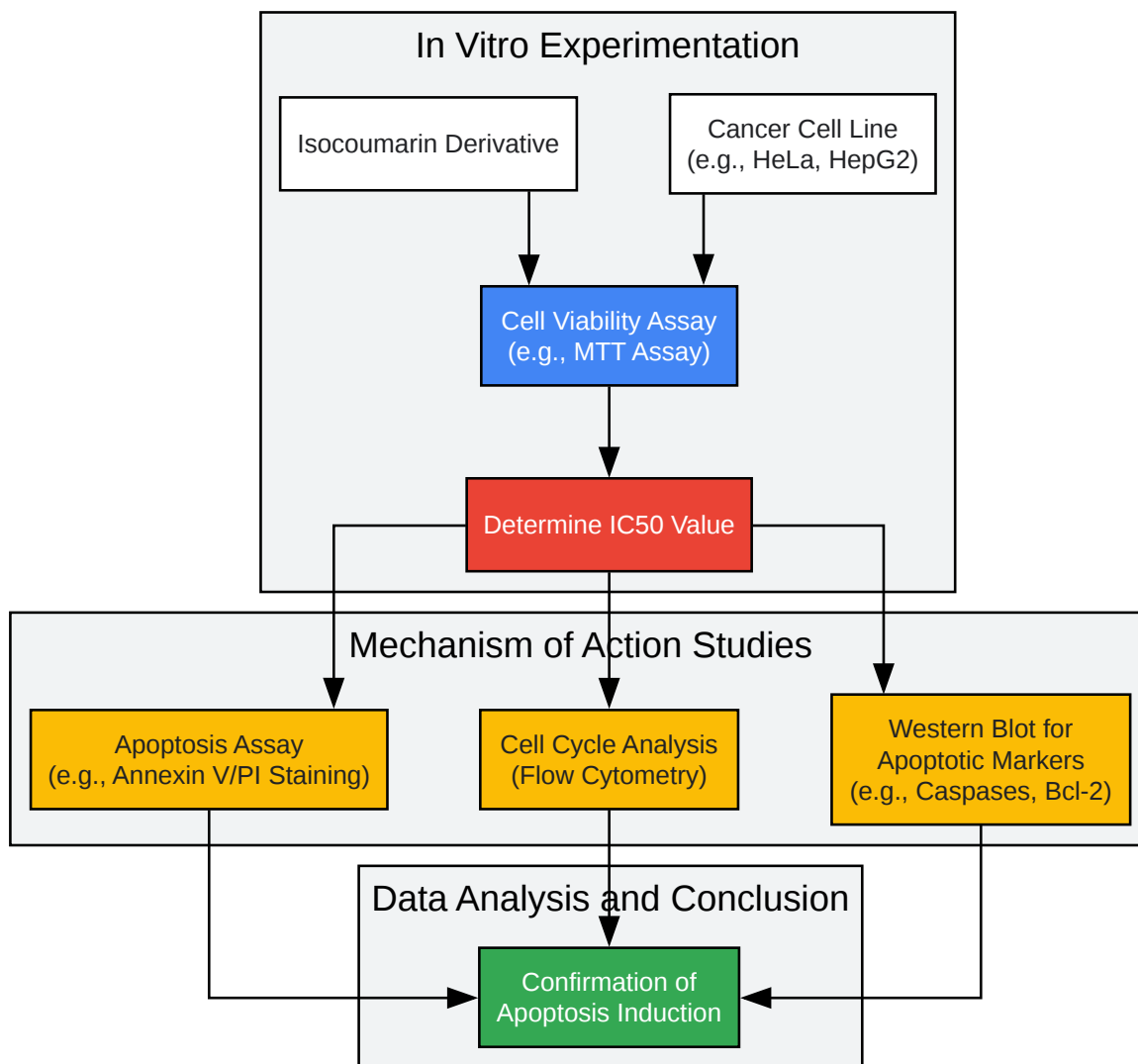
Table of Biological Activities:

Activity	Description	Reference
Antimicrobial	Active against various bacteria and fungi.	[3]
Anticancer	Cytotoxic activity against several cancer cell lines has been reported.	[7]
Anti-inflammatory	Some derivatives have shown potent anti-inflammatory effects.	[5]
Antiviral	Inhibition of viral replication, including against the tobacco mosaic virus, has been observed.	[3]
Enzyme Inhibition	Some isocoumarins are known to inhibit enzymes such as carbonic anhydrase.	[8]

Signaling Pathway:

While the precise mechanisms of action for many isocoumarins are still under investigation, some have been shown to modulate specific signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis. The diagram below illustrates a simplified, conceptual workflow for investigating the cytotoxic effects of an isocoumarin derivative on a cancer cell line.

Conceptual Workflow for Cytotoxicity Assessment of Isocoumarins



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Caption: Conceptual workflow for assessing the cytotoxic effects of isocoumarins.

Experimental Protocols

Detailed experimental methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of isocoumarins, based on common laboratory practices.

General Procedure for the Synthesis of Isocoumarin Derivatives:

A common method for synthesizing the isocoumarin scaffold is through the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium ylides.[\[9\]](#)[\[10\]](#)

- **Reactant Preparation:** To an oven-dried reaction tube, add the enaminone (1.0 equiv.), iodonium ylide (1.2 equiv.), $[\text{Cp}^*\text{RhCl}_2]_2$ (2.5 mol %), and AgSbF_6 (10 mol %).
- **Reaction Execution:** Evacuate and backfill the tube with argon. Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isocoumarin product.
- **Characterization:** The structure of the synthesized compound is confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and HRMS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

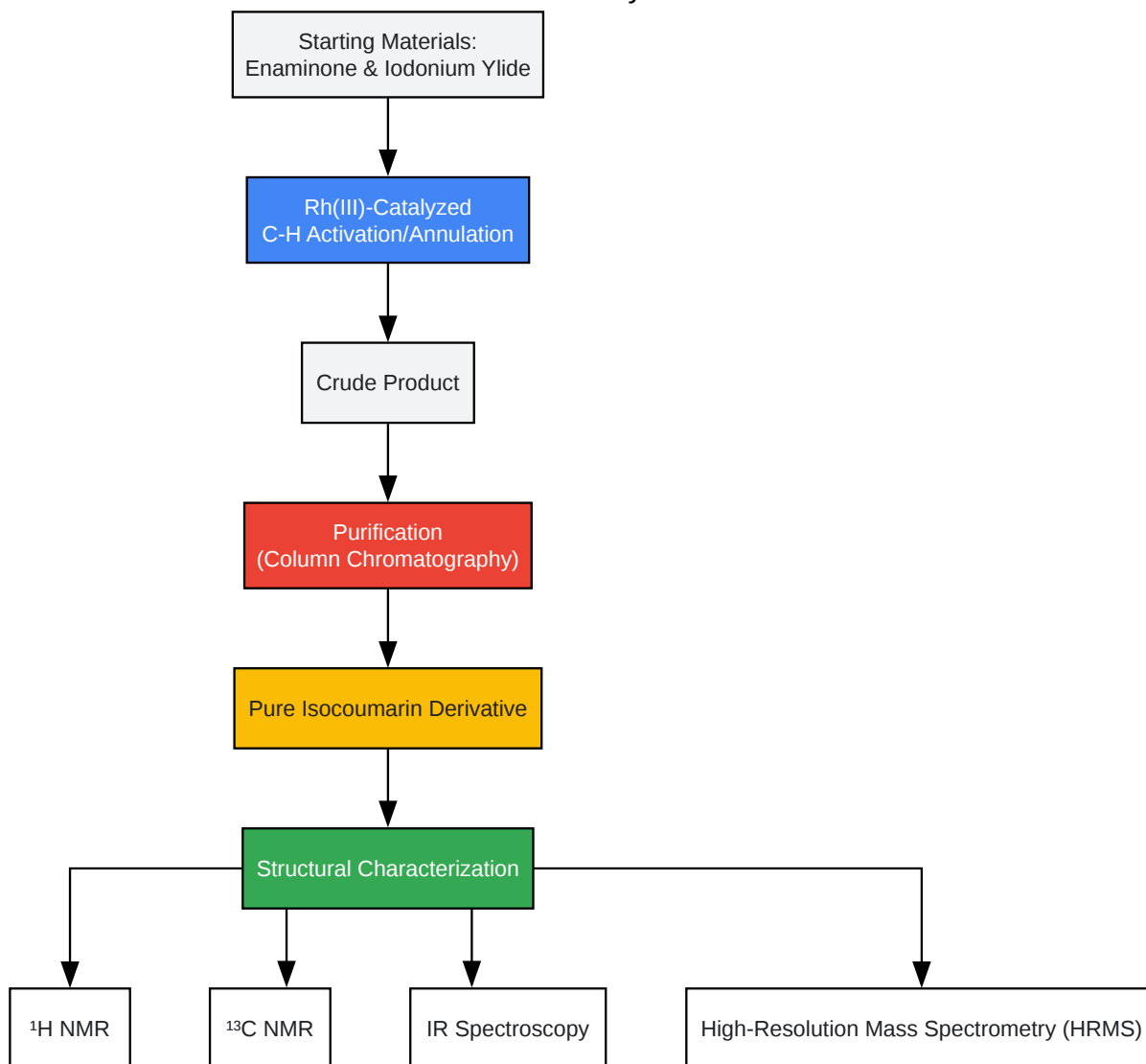
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[\[7\]](#)

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the isocoumarin derivative and a vehicle control (e.g., DMSO). Incubate for a further 24-72 hours.
- **MTT Addition:** Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the general workflow of a typical synthesis and characterization of an isocoumarin derivative.

General Workflow for Isocoumarin Synthesis and Characterization



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Caption: General workflow for the synthesis and characterization of isocoumarins.

This technical guide provides a solid foundation for researchers and professionals working with isocoumarins. The presented data and protocols are intended to be a starting point for further

investigation into the vast chemical and biological potential of this fascinating class of compounds.

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